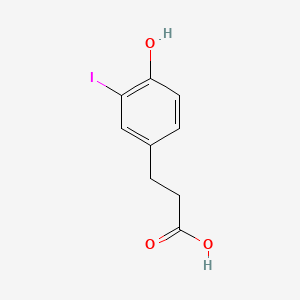

3-(4-Hydroxy-3-iodophenyl)propionic acid

Descripción general

Descripción

3-(4-Hydroxy-3-iodophenyl)propionic acid is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-3-iodophenyl)propionic acid typically involves the iodination of 4-hydroxyphenylpropionic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Hydroxy-3-iodophenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxyphenylpropionic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst to facilitate the substitution reaction.

Major Products:

Oxidation: Formation of 3-(4-oxo-3-iodophenyl)propionic acid.

Reduction: Formation of 4-hydroxyphenylpropionic acid.

Substitution: Formation of 3-(4-hydroxy-3-substitutedphenyl)propionic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 3-(4-hydroxy-3-iodophenyl)propionic acid exhibit anti-inflammatory effects. For instance, studies have shown that compounds related to this structure can inhibit the production of pro-inflammatory cytokines and prostaglandins in vitro, suggesting potential applications in treating inflammatory diseases .

1.2 Metabolic Regulation

A notable study demonstrated that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (a derivative) improved insulin sensitivity and reduced hepatic steatosis in high-fat diet-induced obesity models. This effect was attributed to modulation of gut microbiota, enhancing metabolic homeostasis through increased abundance of beneficial microbes .

Nutritional Applications

2.1 Functional Food Development

The compound has been identified as a bioactive component in various fruits and vegetables, contributing to their health benefits. Its role as a metabolite produced by gut microbiota from dietary polyphenols highlights its potential in developing functional foods aimed at preventing metabolic disorders .

Biochemical Research

3.1 Mechanistic Studies

Research into the mechanisms of action for this compound has revealed its influence on muscle metabolism and protein catabolism. In animal studies, administration of this compound led to enhanced muscle strength and endurance, demonstrating its potential as a supplement for athletes or individuals undergoing physical rehabilitation .

Table 1: Summary of Key Studies on this compound

Case Study: Impact on Gut Microbiota

A study conducted on Sprague-Dawley rats showed that oral administration of 3-(4-hydroxy-3-methoxyphenyl)propionic acid resulted in significant changes in gut microbiota composition. The study found that the compound increased the abundance of Bacteroidetes while reducing Firmicutes, suggesting a beneficial shift towards improved metabolic health .

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxy-3-iodophenyl)propionic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall mechanism of action.

Comparación Con Compuestos Similares

- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

- 3-(4-Hydroxy-3-chlorophenyl)propionic acid

- 3-(4-Hydroxy-3-bromophenyl)propionic acid

Comparison: 3-(4-Hydroxy-3-iodophenyl)propionic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The iodine atom increases the molecular weight and can enhance the compound’s reactivity in certain chemical reactions. Additionally, iodinated compounds are often used in medical imaging due to their ability to absorb X-rays, making this compound particularly valuable in this context.

Actividad Biológica

3-(4-Hydroxy-3-iodophenyl)propionic acid (also known as 3-Hydroxy-3-iodo-4-phenylpropionic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies, and provides a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a phenyl ring, along with a propionic acid moiety. Its molecular formula is , and it has been classified under various chemical databases for its biological properties .

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines. For example, research demonstrated that this compound effectively inhibited the growth of colorectal adenocarcinoma cells when subjected to photodynamic therapy (PDT) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Treatment Method | Observations |

|---|---|---|---|

| Colon 26 | 13.6 | PDT with light exposure | Significant tumor growth inhibition |

| Various Cancer Lines | Varies | In vitro assays | Induction of apoptosis |

2. Metabolic Effects

The compound has also been studied for its effects on glucose and lipid metabolism. In animal models, administration of this compound resulted in improved hepatic glucose metabolism and reduced lipid accumulation in skeletal muscle . These findings suggest potential applications in treating metabolic disorders such as obesity and diabetes.

Table 2: Metabolic Effects Observed in Animal Studies

| Parameter | Control Group | Treatment Group (High Dose) | Significance |

|---|---|---|---|

| Hepatic Glucose Metabolism | Baseline | Increased | p < 0.05 |

| Lipid Accumulation in Muscle | High | Reduced | p < 0.01 |

The mechanisms by which this compound exerts its biological effects are multifaceted. Key pathways include:

- Apoptosis Induction: The compound activates caspases and downregulates anti-apoptotic proteins leading to programmed cell death in cancer cells.

- Metabolic Regulation: It enhances the expression of glucose transporters (e.g., GLUT4) and regulates key enzymes involved in glycolysis and lipid metabolism .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Photodynamic Therapy (PDT): A study involving the use of radiolabeled derivatives showed that upon light activation, these compounds could effectively target and inhibit tumor growth in preclinical models .

- Metabolic Syndrome Models: In a controlled study with high-fat diet-induced obesity in mice, administration of this compound led to significant improvements in insulin sensitivity and reductions in body weight, indicating its potential for managing metabolic syndrome .

Propiedades

IUPAC Name |

3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSRUIUANNBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202225 | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53937-19-2 | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.